molecular formula C14H19N5OS B496257 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine

Katalognummer: B496257
Molekulargewicht: 305.4g/mol
InChI-Schlüssel: VYZJWJWHIZBNHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine is a complex organic compound that features a benzyl group substituted with an allyloxy group and a tetrazolylthioethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine typically involves multiple steps:

    Formation of the Allyloxybenzyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzyl alcohol.

    Introduction of the Tetrazole Group: The next step involves the formation of the tetrazole ring. This can be achieved by reacting 1-methyl-1H-tetrazole-5-thiol with an appropriate alkylating agent.

    Coupling Reaction: Finally, the 4-(allyloxy)benzyl alcohol is coupled with the tetrazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine can undergo various types of chemical reactions:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Epoxides: and from oxidation.

    Amines: from reduction.

    Substituted benzyl derivatives: from electrophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The allyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis.

    N-[4-(methoxy)benzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine: Similar structure but with a methoxy group instead of an allyloxy group.

Uniqueness

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine is unique due to the presence of both the allyloxy and tetrazole groups, which confer specific chemical and biological properties that are not found in similar compounds.

Eigenschaften

Molekularformel

C14H19N5OS

Molekulargewicht

305.4g/mol

IUPAC-Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C14H19N5OS/c1-3-9-20-13-6-4-12(5-7-13)11-15-8-10-21-14-16-17-18-19(14)2/h3-7,15H,1,8-11H2,2H3

InChI-Schlüssel

VYZJWJWHIZBNHS-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OCC=C

Kanonische SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.